(2,5-Dichlorophenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a dichlorophenyl group, a trifluoromethyl group, an oxadiazole ring, and a piperidine ring. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .
Molecular Structure Analysis
The compound contains several heterocyclic rings, which are common in many biologically active compounds. The presence of halogens (chlorine and fluorine) could potentially enhance the lipophilicity of the compound, which might affect its absorption and distribution in the body .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the dichlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the piperidine ring could undergo reactions at the nitrogen atom .Scientific Research Applications
Synthesis and Structural Studies
- The synthesis of related compounds involves substitution reactions and characterization through spectroscopic techniques. For instance, a specific compound was synthesized and characterized by X-ray diffraction, demonstrating a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom. This structural information is crucial for understanding the chemical behavior and potential applications of these compounds (Karthik et al., 2021).
Antimicrobial Activity
- Certain derivatives have shown promising in vitro antimicrobial activity. For example, a study on 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives revealed good antimicrobial activity against tested pathogenic bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Anticancer and Antimicrobial Agents
- Synthesis and evaluation of novel derivatives for anticancer and antimicrobial activities have been conducted. A series of novel 3-Chlorophenyl (1-(5-phenyl-1,3,4-oxadiazol-2-yl) indolizin-3-yl) methanone derivatives exhibited potent cytotoxicity against the MCF-7 cell line and moderate antibacterial and antifungal activities, indicating their potential as therapeutic agents (G, T., & Bodke, Y., 2021).
Synthesis Methods
- Innovative synthesis methods have been developed, such as microwave-assisted synthesis, which offers higher yields, environmental friendliness, and shorter reaction times compared to conventional methods. These methods are applied to synthesize derivatives with significant antiinflammatory and antibacterial activities (Ravula et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F3N3O2/c16-9-3-4-11(17)10(6-9)13(24)23-5-1-2-8(7-23)12-21-22-14(25-12)15(18,19)20/h3-4,6,8H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBHPCWJDUCGBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.